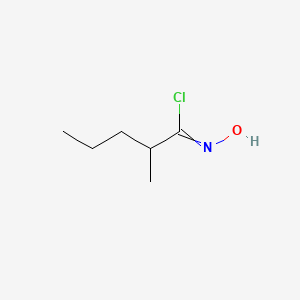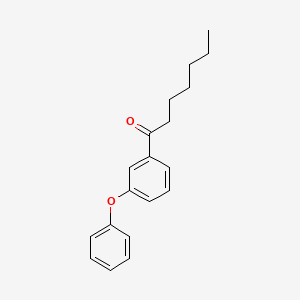
1-Heptanone, 1-(3-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptanone, 1-(3-phenoxyphenyl)- is an organic compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . This compound is characterized by a heptanone backbone with a phenoxyphenyl group attached to the first carbon atom. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Heptanone, 1-(3-phenoxyphenyl)- can be synthesized through several methods. One common method involves the hydration of 1-(3-methoxyphenyl)-1-heptyne using sodium sulfide followed by aqueous hydrochloric acid in methanol at 65°C for 60 hours . Another method includes the oxidation of 1-(3-methoxyphenyl)-1-heptanol with chromium trioxide in aqueous sulfuric acid in acetone at 5°C, followed by room temperature conditions for 30 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptanone, 1-(3-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide.
Reduction: It can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in aqueous sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-(3-phenoxyphenyl)-1-heptanone.
Reduction: 1-(3-phenoxyphenyl)-1-heptanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Heptanone, 1-(3-phenoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
Mécanisme D'action
The mechanism of action of 1-Heptanone, 1-(3-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The phenoxy group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
1-Heptanone, 1-(3-phenoxyphenyl)- can be compared with other similar compounds such as:
- 1-Heptanone, 1-(3-methoxyphenyl)-
- 1-Heptanone, 1-(4-phenoxyphenyl)-
- 1-Heptanone, 1-(2-phenoxyphenyl)-
These compounds share a similar heptanone backbone but differ in the position and nature of the substituents on the phenyl ring. The unique positioning of the phenoxy group in 1-Heptanone, 1-(3-phenoxyphenyl)- contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
110472-08-7 |
|---|---|
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-(3-phenoxyphenyl)heptan-1-one |
InChI |
InChI=1S/C19H22O2/c1-2-3-4-8-14-19(20)16-10-9-13-18(15-16)21-17-11-6-5-7-12-17/h5-7,9-13,15H,2-4,8,14H2,1H3 |
Clé InChI |
PCMVYFGEHUXRSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


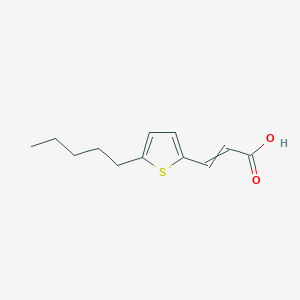
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
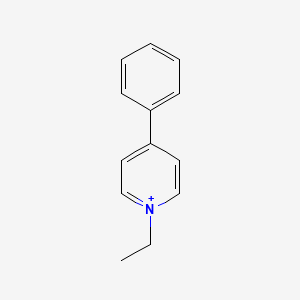
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
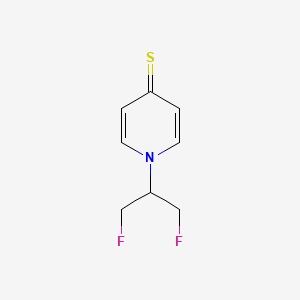
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
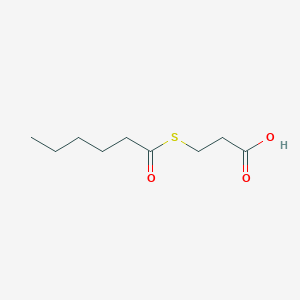
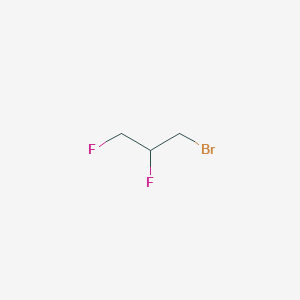
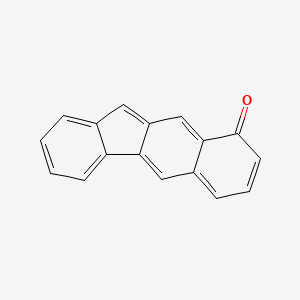
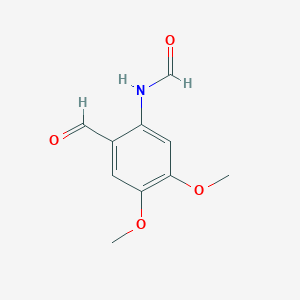
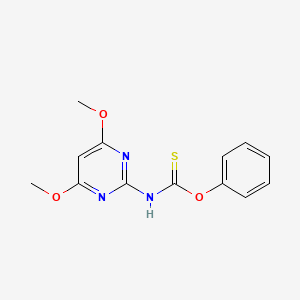
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

